BenchChemオンラインストアへようこそ!

Indalpine hydrochloride

serotonin transporter selectivity noradrenaline uptake inhibition synaptosomal uptake assay

Select Indalpine hydrochloride for its unmatched combination of ultra-selective 5-HT reuptake inhibition (5-HT/NA selectivity ratio ~1000) and histamine H1 receptor antagonism—a dual-target profile absent in fluoxetine, citalopram, and paroxetine. This withdrawn SSRI serves as an irreplaceable positive control in granulocytopenic liability assays and provides a distinctive biphasic EEG signature (arousal alternating with slow-wave sleep) critical for disentangling serotonergic versus histaminergic contributions to sleep architecture. Strictly for laboratory research use; not for human administration.

Molecular Formula C15H21ClN2
Molecular Weight 264.79 g/mol
CAS No. 63845-42-1
Cat. No. B1615955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndalpine hydrochloride
CAS63845-42-1
Molecular FormulaC15H21ClN2
Molecular Weight264.79 g/mol
Structural Identifiers
SMILESC1C[NH2+]CCC1CCC2=CNC3=CC=CC=C32.[Cl-]
InChIInChI=1S/C15H20N2.ClH/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12;/h1-4,11-12,16-17H,5-10H2;1H
InChIKeyGIPICJLTGNEIIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indalpine Hydrochloride (CAS 63845-42-1) Procurement Guide – SSRI with Documented Selectivity Differentiation


Indalpine hydrochloride, the hydrochloride salt of indalpine (LM-5008, Upstène), is a 3-(2-piperidin-4-ylethyl)-1H-indole derivative belonging to the selective serotonin reuptake inhibitor (SSRI) class [1]. Discovered in 1977 and briefly marketed as an antidepressant in France from 1983 to 1985, indalpine was one of the earliest SSRIs to reach clinical use [2]. It is distinguished from contemporary SSRIs by its exceptionally high in vitro selectivity for serotonin (5-HT) over norepinephrine (NA) uptake inhibition and by a dual pharmacological profile encompassing both 5-HT reuptake blockade and histamine H1 receptor antagonism [3]. Its clinical development was terminated following post-marketing reports of hematological toxicity, specifically agranulocytosis and neutropenia [4].

Why Indalpine Hydrochloride Cannot Be Replaced by Fluoxetine, Citalopram, or Other SSRIs in Research Protocols


Despite all belonging to the SSRI class, indalpine hydrochloride exhibits a unique combination of pharmacological properties that preclude simple interchange with fluoxetine, citalopram, paroxetine, or zimelidine. Indalpine's selectivity ratio for 5-HT over NA uptake inhibition (~1000) is substantially higher than fluoxetine (54) and zimelidine (55) but lower than citalopram (4400), placing it in a distinct selectivity tier that directly impacts experimental models where noradrenergic co-modulation is a confounding variable [1]. Furthermore, indalpine possesses histamine H1 receptor antagonist activity not shared by fluoxetine, paroxetine, or sertraline, introducing an additional pharmacological dimension relevant to studies involving sedation, weight, or inflammatory pathways [2]. In neurophysiological assays, indalpine produces a biphasic EEG pattern (arousal alternating with slow-wave sleep) that differs qualitatively from the homogeneous arousal pattern of citalopram and zimelidine, and from the slow-wave sleep pattern of fluoxetine and fluvoxamine [3]. Critically, indalpine carries a documented risk of granulocytopenic disorders that led to its market withdrawal in 1985, making it a valuable chemical probe in hematotoxicity research where safer SSRIs cannot serve as positive controls for neutropenia endpoints [4].

Indalpine Hydrochloride – Quantifiable Differential Evidence Versus Closest SSRI Comparators


5-HT/NA Uptake Selectivity Ratio: Indalpine (~1000) Versus Fluoxetine (54), Zimelidine (55), Paroxetine (280), and Citalopram (4400)

Indalpine exhibits a selectivity ratio (IC50 NA uptake / IC50 5-HT uptake in rat brain synaptosomes) of approximately 1000, placing it in the high-selectivity tier among SSRIs [1]. This ratio is 18.5-fold higher than fluoxetine (54), 18.2-fold higher than zimelidine (55), and 3.6-fold higher than paroxetine (280). Only citalopram exceeds indalpine with a ratio of 4400 [1]. These values derive from standardized synaptosomal uptake inhibition assays measuring [³H]5-HT and [³H]NA accumulation, providing cross-study comparable data within a single authoritative compilation [1].

serotonin transporter selectivity noradrenaline uptake inhibition synaptosomal uptake assay SSRI pharmacological profiling

SERT Binding Affinity (Ki): Indalpine (2–2.5 nM) Versus Paroxetine (0.7–1.1 nM) and Fluoxetine (8–10 nM) at Rat Cortical [³H]Paroxetine Sites

Indalpine binds to serotonin transporter (SERT) recognition sites in rat frontal cortex membranes with Ki values of 2.0–2.5 nM, as measured by [³H]paroxetine displacement [1]. In a separate study using [³H]citalopram as radioligand, indalpine exhibited a Ki of 2 nM [2]. This places indalpine approximately 3–5 fold more potent than fluoxetine (Ki ~8–10 nM at SERT) but approximately 2–3 fold less potent than paroxetine (Ki ~0.7–1.1 nM) [1][3]. The rank order at SERT binding sites in rat cortex is paroxetine > indalpine ≈ fluvoxamine > fluoxetine [3].

serotonin transporter binding radioligand displacement SERT Ki determination antidepressant potency ranking

In Vivo Functional Potency at Dorsal Raphe 5-HT Neurons: Indalpine ED50 = 0.33 mg/kg IV Versus Mianserin (No Effect up to 10 mg/kg IV)

Acute intravenous administration of indalpine produced a marked, dose-dependent decrease in the firing rate of dorsal raphe 5-HT neurons in anesthetized rats, with an ED50 of 0.33 mg/kg IV [1]. This potent suppression of serotonergic cell firing is characteristic of 5-HT reuptake inhibitors acting via indirect activation of somatodendritic 5-HT1A autoreceptors. In contrast, the tetracyclic antidepressant mianserin (a comparator with mixed pharmacological profile) produced no decrease in dorsal raphe 5-HT neuron firing at doses up to 10 mg/kg IV, demonstrating a fundamentally different effect on serotonergic tone [1]. After 14-day repeated administration of indalpine (5 mg/kg/day IP), the firing rate normalized and somatodendritic 5-HT1A autoreceptors became desensitized (twofold decrease in responsiveness to LSD), a temporal adaptation pattern similar to that of zimelidine but distinct from mianserin and imipramine [1].

dorsal raphe nucleus serotonergic neuron electrophysiology 5-HT1A autoreceptor in vivo ED50 comparison

Neurophysiological EEG Signature: Indalpine Produces a Biphasic Pattern Distinct from Citalopram (Arousal) and Fluoxetine (Slow-Wave Sleep) in Rabbits

In a head-to-head neurophysiological study in rabbits, six 5-HT reuptake inhibitors were compared for their electroencephalographic (EEG), behavioral, and autonomic effects [1]. Indalpine produced a biphasic EEG pattern characterized by alternation between arousal and slow-wave sleep episodes. This profile was qualitatively distinct from citalopram and zimelidine, which induced a homogeneous 'arousal' pattern, and from fluoxetine and fluvoxamine, which induced a 'slow-wave sleep' pattern [1]. Alaproclate shared the biphasic pattern with indalpine. These divergent EEG signatures suggest that indalpine's neurophysiological effects cannot be extrapolated from other SSRIs, even within the same pharmacological class, and that indalpine exerts a unique central modulation of sleep-wake architecture likely linked to its combined 5-HT reuptake inhibition and H1 antagonism [1].

quantitative EEG profiling serotonin reuptake inhibitor classification sleep-wake architecture rabbit neurophysiology model

Hematological Toxicity: Indalpine-Associated Leucopenia and Agranulocytosis Documented in Clinical Trial and Post-Marketing Surveillance – A Differentiating Safety Liability

Indalpine carries a well-documented hematological toxicity liability that distinguishes it from fluoxetine, citalopram, paroxetine, and sertraline, none of which carry comparable granulocytopenic risk at therapeutic doses [1]. In a double-blind clinical trial comparing indalpine (150 mg/day) to mianserin (60 mg/day) in 52 depressed outpatients over 4 weeks, one patient in the indalpine arm developed mild leucopenia [2]. Post-marketing surveillance in France subsequently identified multiple cases of agranulocytosis associated with indalpine, leading to its voluntary withdrawal from all markets in June 1985 [3][4]. A 1988 review of antidepressant hematotoxicity identified indalpine and mianserin as the agents most frequently associated with granulocytopenic disorders, preferentially affecting elderly female subjects [1]. This established hematotoxicity profile makes indalpine a valuable research tool as a positive control compound in mechanistic studies of drug-induced neutropenia where safer SSRIs cannot serve this role.

drug-induced agranulocytosis SSRI hematotoxicity neutropenia positive control adverse drug reaction surveillance

Dual SSRI + Histamine H1 Antagonist Pharmacology: A Multi-Target Profile Absent in Fluoxetine, Citalopram, and Paroxetine

Indalpine is pharmacologically distinguished from all other marketed SSRIs by its additional activity as a histamine H1 receptor antagonist [1][2]. This dual SSRI + antihistamine profile is not shared by fluoxetine, citalopram, paroxetine, sertraline, or fluvoxamine, which are pharmacologically 'clean' 5-HT reuptake inhibitors with negligible direct histamine receptor affinity at therapeutic concentrations [3]. Quantitative H1 binding data for indalpine are not available in the peer-reviewed primary literature; however, this qualitative pharmacological distinction is consistently cited in authoritative drug databases and historical reviews [1][2]. The H1 antagonism may contribute to indalpine's distinct neurophysiological profile (biphasic EEG) and its sedative side-effect spectrum, which differs from the activating profile of fluoxetine or the neutral profile of citalopram [4].

histamine H1 receptor antagonism multi-target antidepressant polypharmacology SSRI subclassification

Optimal Research and Industrial Use Cases for Indalpine Hydrochloride Based on Differentiated Evidence


Serotonergic Selectivity Reference Standard in Synaptosomal Uptake Assays Requiring Minimal Noradrenergic Interference

Indalpine hydrochloride serves as an intermediate-selectivity reference compound (5-HT/NA ratio ~1000) for calibrating synaptosomal monoamine uptake inhibition assays. Its selectivity is substantially tighter than fluoxetine (ratio 54) and zimelidine (ratio 55), making it the preferred tool when experimental protocols demand robust 5-HT reuptake blockade with ~18-fold lower relative noradrenergic activity than fluoxetine [1]. This is particularly critical in studies of serotonergic modulation of noradrenergic pathways, where even modest NA transporter inhibition by fluoxetine can confound interpretation.

Electrophysiological Probe for 5-HT1A Autoreceptor Desensitization Time-Course Studies in Dorsal Raphe

Indalpine is validated for in vivo single-unit recording studies examining the temporal dynamics of 5-HT1A somatodendritic autoreceptor desensitization. Its well-characterized ED50 of 0.33 mg/kg IV for acute raphe firing suppression, combined with documented recovery and autoreceptor desensitization over 14 days of repeated administration, provides a reproducible electrophysiological template [2]. Mianserin, which lacks any raphe firing suppression effect, cannot substitute in this paradigm.

Positive Control Compound in Mechanistic Studies of Drug-Induced Neutropenia and Agranulocytosis

Indalpine hydrochloride is one of the few SSRIs with a clinically documented granulocytopenic liability, with cases observed in both controlled clinical trials (1/52 patients with mild leucopenia) and post-marketing surveillance (multiple agranulocytosis reports) [3][4]. It is the compound of choice as a positive control in in vitro bone marrow progenitor toxicity assays and in vivo hematotoxicity models, where fluoxetine, citalopram, and paroxetine cannot serve as positive controls due to their lack of comparable hematological safety signals [5].

Dual Serotonergic-Histaminergic Polypharmacology Tool for Sleep-Wake Architecture and Sedation Mechanism Studies

Indalpine uniquely combines 5-HT reuptake inhibition with histamine H1 receptor antagonism in a single chemical entity, a dual-target profile absent in fluoxetine, citalopram, and paroxetine [6][7]. Its biphasic EEG signature (arousal alternating with slow-wave sleep) in rabbits, distinct from the monophasic patterns of other SSRIs, makes it a valuable tool for disentangling serotonergic versus histaminergic contributions to sleep architecture modulation without requiring separate administration of an SSRI plus an antihistamine [8].

Quote Request

Request a Quote for Indalpine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.